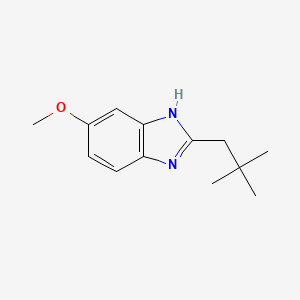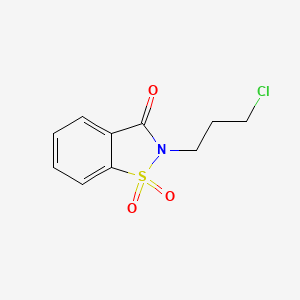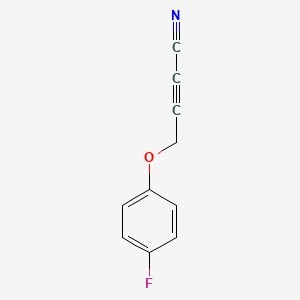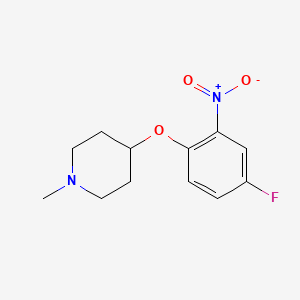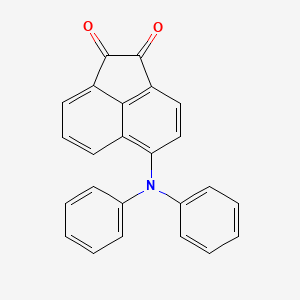![molecular formula C15H12N4 B14230121 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- CAS No. 828265-46-9](/img/structure/B14230121.png)
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is a heterocyclic compound that contains both indeno and pyrimidine moieties The presence of the imidazole ring adds to its chemical complexity and potential biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of indeno[1,2-d]pyrimidine derivatives with imidazole under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the imidazole and pyrimidine rings but lacks the indeno moiety.
Benzo[d]imidazo[2,1-b]thiazole: Contains an imidazole ring fused with a thiazole ring, differing in the heterocyclic structure.
Thiazolopyrimidine: Combines thiazole and pyrimidine rings, offering different biological activities.
Uniqueness
5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl- is unique due to the presence of the indeno moiety, which can enhance its biological activity and provide distinct electronic properties.
特性
CAS番号 |
828265-46-9 |
|---|---|
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
IUPAC名 |
5-imidazol-1-yl-2-methyl-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C15H12N4/c1-10-17-8-13-14(18-10)11-4-2-3-5-12(11)15(13)19-7-6-16-9-19/h2-9,15H,1H3 |
InChIキー |
BBGGTIYYIGXEIP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C(C3=CC=CC=C3C2=N1)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
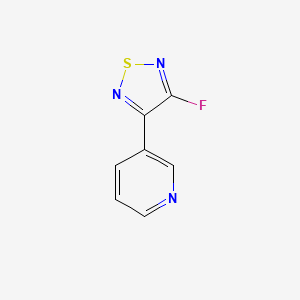
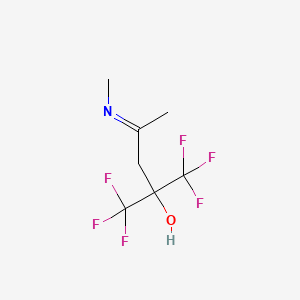
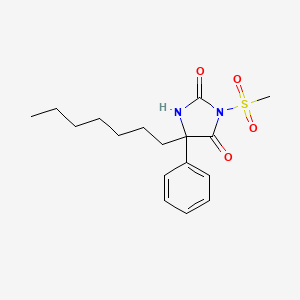
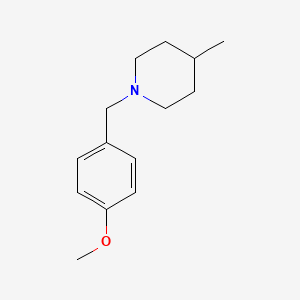
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
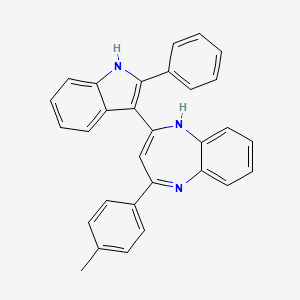
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
